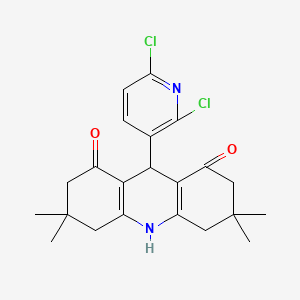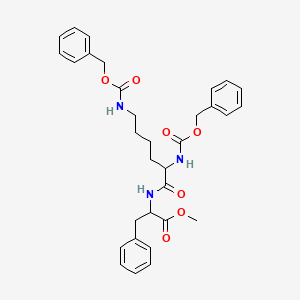
N,N'-Bis(carbobenzyloxy)lysylphenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester typically involves the protection of lysine and phenylalanine residues with carbobenzyloxy (Cbz) groups. The esterification of the carboxyl group of phenylalanine with methanol is also a crucial step. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The carbobenzyloxy (Cbz) groups can be removed using hydrogenation or acidic conditions to yield the free amine groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) are common methods.
Major Products Formed
Hydrolysis: Results in the formation of lysine and phenylalanine derivatives.
Deprotection: Yields free lysine and phenylalanine residues.
Aplicaciones Científicas De Investigación
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester primarily involves its role as a protected peptide. The carbobenzyloxy groups protect the amine functionalities of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the formation of complex peptide structures .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(carbobenzyloxy)lysylvaline methyl ester
- N,N’-Bis(carbobenzyloxy)lysylglycylglycine methyl ester
- N,N’-Bis(carbobenzyloxy)lysyltyrosine methyl ester
Uniqueness
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester is unique due to the presence of the phenylalanine residue, which imparts specific chemical and biological properties. The aromatic side chain of phenylalanine can engage in π-π interactions and hydrophobic interactions, making this compound particularly useful in studying protein folding and stability .
Propiedades
Número CAS |
33857-83-9 |
|---|---|
Fórmula molecular |
C32H37N3O7 |
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
methyl 2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H37N3O7/c1-40-30(37)28(21-24-13-5-2-6-14-24)34-29(36)27(35-32(39)42-23-26-17-9-4-10-18-26)19-11-12-20-33-31(38)41-22-25-15-7-3-8-16-25/h2-10,13-18,27-28H,11-12,19-23H2,1H3,(H,33,38)(H,34,36)(H,35,39) |
Clave InChI |
DZYKZAAHHBDWBC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



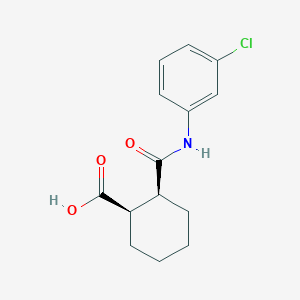
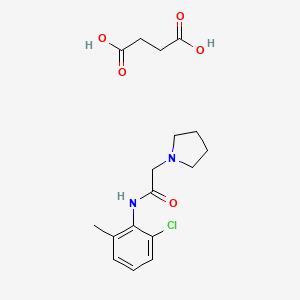
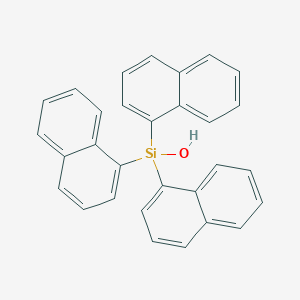
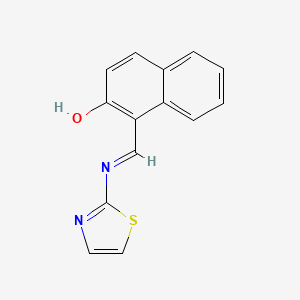
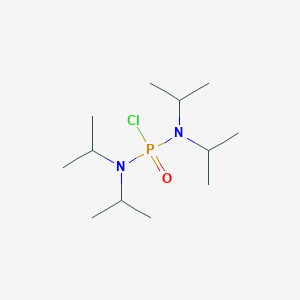
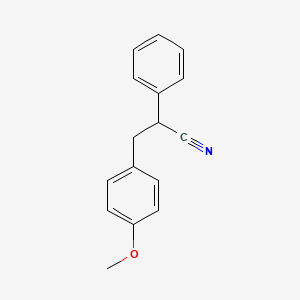

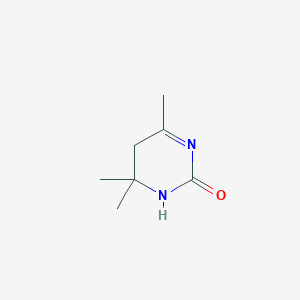

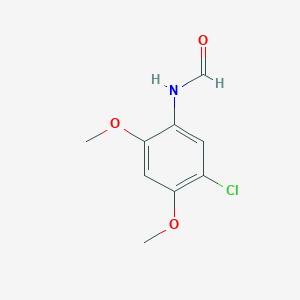
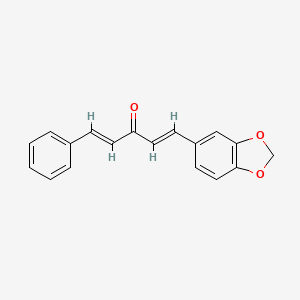
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
